Welcome to the BenchChem Online Store!
molecular formula C6H5BrN2O3 B586537 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one CAS No. 153888-45-0

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one

Cat. No. B586537
M. Wt: 233.021
InChI Key: VFWZQRFZMKHGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247550B2

Procedure details

A 1-L three-neck round-bottomed flask equipped with a mechanical stirrer and reflux condenser was purged with nitrogen and charged with 41 (21.7 g, 93.3 mmol), ethanol (305 mL), iron powder (−325 mesh, 52.1 g, 933 mmol) and 2N hydrochloric acid (50 mL, 100 mmol), and the mixture was heated for 2 h at 60° C. After this time, the reaction was cooled to room temperature, and potassium carbonate was added to pH 8 as determined by a pH paper. The resulting suspension was filtered and the filter cake washed with ethanol (4×100 mL). The filtrate was concentrated under reduced pressure to yield a brown solid. This solid was purified by column chromatography on silica gel to afford 42 in 77% yield (14.5 g) as an off-white powder: mp 104-105° C.; 1H NMR (500 MHz, DMSO-d6) δ 7.15 (d, 1H, J=2.5 Hz), 6.46 (d, 1H, J=2.5 Hz), 5.45 (bs, 2H), 3.40 (s, 3H); MS (ESI+) m/z 203 (M+H).
Name
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
52.1 g
Type
catalyst
Reaction Step One
Quantity
305 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.Cl.C(=O)([O-])[O-].[K+].[K+]>[Fe].C(O)C>[NH2:10][C:4]1[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=[C:2]([Br:1])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
BrC=1C=C(C(N(C1)C)=O)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
52.1 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
305 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L three-neck round-bottomed flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the filter cake washed with ethanol (4×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
CUSTOM
Type
CUSTOM
Details
This solid was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC=1C(N(C=C(C1)Br)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.